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Compound of Interest |

2,6-Dimethoxy-4-
Compound Name:
nitrobenzaldehyde

Cat. No.: B8028202

Get Quote

\ J

CAS Number: 1803842-51-4 Molecular Formula: CoHesNOs Molecular Weight: 211.17 g/mol
IUPAC Name: 2,6-Dimethoxy-4-nitrobenzaldehyde[1][2]

Part 1: Executive Summary

2,6-Dimethoxy-4-nitrobenzaldehyde is a highly specialized aromatic aldehyde intermediate
used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Unlike its more
common isomers (e.g., 4,5-dimethoxy-2-nitrobenzaldehyde), this compound features a unique
substitution pattern where the electron-withdrawing nitro group is para to the aldehyde and
meta to the two electron-donating methoxy groups.[1]

This specific geometry makes it a critical building block for:

o Atropisomeric Kinase Inhibitors: The bulky methoxy groups at the 2,6-positions create steric
hindrance that can lock molecular conformations, a strategy used to increase selectivity in
kinase binding pockets.[1]

e ADC Payloads: It serves as a precursor to 4-amino-2,6-dimethoxybenzaldehyde, a "linker-
ready" aniline moiety used in the construction of antibody-drug conjugate (ADC) payloads.[1]
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e Photo-cleavable Linkers: Nitro-benzyl derivatives are often explored for their photolabile
properties in controlled drug release systems.[1]

Part 2: Chemical Architecture & Synthesis
The Regioselectivity Challenge

Synthesizing 2,6-dimethoxy-4-nitrobenzaldehyde is chemically non-trivial due to the
conflicting directing effects of the substituents.[1]

» Direct Nitration Failure: Direct nitration of 2,6-dimethoxybenzaldehyde typically fails to yield
the 4-nitro isomer.[1] The aldehyde group (position 1) directs incoming electrophiles to the
meta positions (3 and 5).[1] The methoxy groups (positions 2 and 6) are ortho/para directors,
also activating positions 3 and 5.[1] Consequently, standard nitration yields 3-nitro-2,6-
dimethoxybenzaldehyde, not the desired 4-nitro target.[1]

Validated Synthetic Pathway

To bypass these electronic constraints, the synthesis requires an indirect approach, typically
involving the oxidation of a pre-functionalized toluene derivative or nucleophilic aromatic
substitution.[1]

Primary Route: Oxidation of 2,6-Dimethoxy-4-nitrotoluene

This route ensures the nitro group is established before the aldehyde is formed, avoiding the
directing conflict.[1]

e Precursor Synthesis: 2,6-Dimethoxy-4-nitrotoluene is prepared (often via Sandmeyer
reaction from the corresponding amine or specific nitration of 2,6-dimethoxytoluene under
controlled conditions).[1]

» Oxidation: The methyl group is selectively oxidized to the aldehyde.[1] This is challenging
because the nitro group deactivates the ring, making the methyl protons less acidic, while
the methoxy groups make the ring susceptible to over-oxidation.[1]

Reagents:
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e Oxidant: Chromium trioxide (CrOs) in acetic anhydride (gem-diacetate intermediate) or
catalytic oxidation using Vanadium/Molybdenum systems.[1]

» Hydrolysis: The intermediate gem-diacetate is hydrolyzed to the aldehyde.[1]
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Figure 1: Synthetic pathway comparison. The oxidation route bypasses the regioselectivity
issues inherent in direct nitration.[1]

Part 3: Applications in Drug Development
Precursor for "Twisted" Anilines

The reduction of the nitro group yields 4-amino-2,6-dimethoxybenzaldehyde.[1][2] This aniline
is electronically unique:

» Electronic Effect: The methoxy groups are electron-donating, increasing the nucleophilicity of
the amine.[1]

o Steric Effect: The 2,6-methoxy groups force the aldehyde (and subsequent derivatives) out
of the plane of the benzene ring.[1] This "twist" is exploited in designing atropisomeric drugs
that fit into narrow, hydrophobic kinase pockets (e.g., FGFR or EGFR inhibitors).[1]

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACS), the aldehyde serves as a "warhead" for
reductive amination with linkers.[1] The 2,6-dimethoxy pattern prevents metabolic oxidation at
the ortho-positions, improving the metabolic stability of the PROTAC linker-E3 ligase complex.

[1]
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Experimental Protocol: Nitro Reduction

Standard Operating Procedure for converting the nitro scaffold to the active amine

intermediate.[1]

Parameter Condition Rationale
Mild conditions prevent
Reagent Iron (Fe) powder + NH4Cl reduction of the aldehyde to
alcohol.[1]
Solubilizes both the organic
Solvent Ethanol / Water (3:[1]1) substrate and the inorganic
salt.[1]
Ensures complete conversion
Temperature 70°C (Reflux) without thermal decomposition.
[1]
Workup Filtration through Celite Removes iron oxide sludge.[1]
High efficiency due to
Yield Typically 85-92% electronic activation by

methoxy groups.[1]

Part 4: Analytical Characterization

Researchers must verify the identity of CAS 1803842-51-4 carefully, as isomers (like 2,3-

dimethoxy-6-nitro) have similar mass spectra.[1]
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Technique Expected Signal Structural Insight
Aldehyde proton (deshielded
1H NMR 0 ~10.2 ppm (s, 1H) ]
by nitro group).[1]
Aromatic protons.[1] Singlet
1H NMR 0 ~7.5 ppm (s, 2H) indicates symmetry (positions
3 and 5 are equivalent).[1]
Methoxy protons.[1] Singlet
1H NMR 0 ~3.9 ppm (s, 6H) indicates equivalence of the
two -OCHs groups.[1]
IR 1690-1700 cm™1 C=0 stretch (Aldehyde).[1]
IR 1530 & 1350 cm—! N-O stretch (Nitro group).[1]

Part 5: Safety & Handling

 Stability: The compound is sensitive to light (photodecomposition of nitro-aldehydes) and air
(oxidation of aldehyde to carboxylic acid).[1] Store under inert gas (Argon/Nitrogen) at -20°C.

o Reactivity: Avoid contact with strong bases (can induce Cannizzaro reaction or
decomposition) and reducing agents (unless reduction is intended).[1]

o Hazards: Like many nitro-aromatics, it should be treated as a potential sensitizer and
handled in a fume hood to avoid inhalation of dust.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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